1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol

Enantioselective synthesis Chiral resolution β1-adrenoceptor binding affinity

1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol (CAS 782436-39-9 for the (S)-enantiomer) is a chiral phenoxypropanolamine derivative belonging to the class of synthetic catecholamine precursors. The compound serves as the immediate, dibenzyl-protected intermediate in the asymmetric synthesis of RO363, a potent and highly selective β1-adrenoceptor partial agonist.

Molecular Formula C33H37NO6
Molecular Weight 543.6 g/mol
Cat. No. B14044599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol
Molecular FormulaC33H37NO6
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC
InChIInChI=1S/C33H37NO6/c1-36-30-15-13-25(19-32(30)37-2)17-18-34-21-28(35)24-38-29-14-16-31(39-22-26-9-5-3-6-10-26)33(20-29)40-23-27-11-7-4-8-12-27/h3-16,19-20,28,34-35H,17-18,21-24H2,1-2H3
InChIKeyMUJQUOGOAXEIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol: Chirally Pure Synthetic Precursor for the β1-Selective Agonist RO363


1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol (CAS 782436-39-9 for the (S)-enantiomer) is a chiral phenoxypropanolamine derivative belonging to the class of synthetic catecholamine precursors. The compound serves as the immediate, dibenzyl-protected intermediate in the asymmetric synthesis of RO363, a potent and highly selective β1-adrenoceptor partial agonist [1]. Its molecular formula is C33H37NO6 (MW 543.6 g/mol), featuring two benzyl ether protecting groups at the 3,4-positions of the phenoxy ring that mask the catechol hydroxyls required for adrenoceptor activation. The (S)-absolute configuration at the C-2 propanol stereocenter is essential, as the (S)-enantiomer of the final drug RO363 exhibits higher binding affinity for human β1-adrenoceptors than the racemate [2]. This compound is not a final pharmaceutical agent but a strategically protected building block that enables controlled, multi-step synthesis of enantiomerically enriched RO363.

Why Generic Substitution of 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol Fails: Chirality, Protecting-Group Strategy, and Pharmacological Trajectory


Substituting this compound with a generic phenoxypropanolamine or an alternative protected catechol intermediate introduces multiple orthogonal risks that cascade through the entire synthetic sequence and final pharmacological profile. First, the (S)-absolute configuration at the C-2 position is non-negotiable: the (S)-enantiomer of the downstream drug RO363 binds to human β1-adrenoceptors with higher affinity than the racemate, and use of racemic or (R)-intermediate directly compromises the enantiomeric excess of the final active pharmaceutical ingredient [1]. Second, the benzyl ether protecting groups are not interchangeable with other catechol protecting strategies (e.g., acetonide, MOM ether, or methyl ether) without altering the deprotection conditions, step compatibility, and overall synthetic yield; the benzyl group is uniquely cleaved by catalytic hydrogenolysis under neutral conditions that preserve the acid-labile and oxidation-sensitive catechol product [2]. Third, the 3,4-dimethoxyphenethylamine side chain is the pharmacophore determinant that confers β1-selectivity upon deprotection; replacement with a tert-butylamino, isopropylamino, or other amine side chain (as found in classical β-blockers like propranolol or atenolol) would redirect the pharmacological mechanism from partial agonism to antagonism, fundamentally altering the intended research or therapeutic application. The evidence below quantifies these differentiation points.

Quantitative Differential Evidence: 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol vs. Closest Comparators


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture — Impact on Downstream β1-Adrenoceptor Binding

The (S)-enantiomer of this compound (CAS 782436-39-9) is synthesized via Jacobsen's hydrolytic kinetic resolution (HKR) of the racemic terminal epoxide intermediate using (R,R)-Salen-Co(III) catalyst. The enantiomerically enriched (S)-epoxide precursor is obtained with 95% enantiomeric excess (ee) as determined by chiral HPLC [1]. This chirality is faithfully transferred through the amine ring-opening step to the target compound and ultimately to the deprotected drug RO363. In contrast, the racemic mixture of RO363 shows reduced binding affinity for human β1-adrenoceptors compared to the (2S)-(−)-isomer; the (2S)-(−)-RO363 enantiomer exhibits approximately 2-fold higher functional potency in rat atria (β1-mediated chronotropic response) than the racemate [2]. Using racemic intermediate would therefore directly dilute the pharmacological potency of the final product by approximately 50% in functional assays.

Enantioselective synthesis Chiral resolution β1-adrenoceptor binding affinity

Synthetic Provenance: This Compound as the Immediate Precursor to RO363 vs. Alternative Synthetic Routes

This compound is the direct penultimate intermediate in the established synthesis of RO363. In the Narsaiah (2006) route, the (S)-epoxide (5, 95% ee) undergoes regioselective ring opening with 3,4-dimethoxyphenethylamine in ethanol at 80–85°C for 5 hours to afford the benzyl-protected amino alcohol (compound 9, the target compound), which upon catalytic hydrogenation (Pd/C, H2) yields (S)-RO363 in 'very good yield' [1]. The Iakovidis (1999) route independently validates this strategy: the racemic dibenzyl-protected intermediate 6 is subjected to hydrogenolysis to give (±)-RO363 7 [2]. The benzyl protection strategy is integral to both routes. Alternative synthetic approaches that bypass this intermediate—for instance, direct coupling of unprotected 3,4-dihydroxyphenoxy epoxide with the amine—suffer from competing O-alkylation at the catechol hydroxyls, regioselectivity loss, and oxidative degradation of the unprotected catechol during synthesis. No published route to enantiomerically enriched RO363 circumvents a protected catechol intermediate.

Synthetic intermediate Hydrogenolysis deprotection RO363 synthesis

Pharmacological Class Differentiation: RO363 (β1-Agonist) Precursor vs. Bevantolol (β1-Antagonist) — Receptor Activity and Selectivity

The target compound is the protected precursor of RO363, a selective β1-adrenoceptor partial agonist. Upon deprotection, RO363 exhibits a pKi of 8.0–7.7 at human β1-adrenoceptors and pKi of 6.1–5.8 at β2-adrenoceptors, representing approximately 100-fold β1/β2 selectivity [1]. In functional assays, (−)-RO363 increases atrial force with a pEC50 of 8.2 (β-blocker-treated atria) to 8.0 (non-treated) and intrinsic activity of 0.80 relative to (−)-isoprenaline [1]. In stark contrast, bevantolol—a structurally related phenoxypropanolamine bearing a 3-methylphenoxy (m-tolyloxy) group instead of the bis(benzyloxy)phenoxy moiety—is a β1-adrenoceptor antagonist with a pKi of 7.83 at rat cortical β1 receptors and additional α1-antagonist activity (pKi 6.9) . The pharmacological trajectory is diametrically opposed: deprotection of the target compound yields a β1-stimulant (agonist), while bevantolol is a β1-blocker (antagonist). The structural basis for this functional inversion maps to the catechol (3,4-dihydroxy) motif unmasked upon deprotection—a critical pharmacophore for β-adrenoceptor activation absent in bevantolol's m-tolyl group.

β1-adrenoceptor selectivity Agonist vs. antagonist Bevantolol comparison

Deprotection Orthogonality: Benzyl Ether vs. Alternative Catechol Protecting Groups — Hydrogenolysis Selectivity and Yield

The two benzyl ether groups in this compound are removed by catalytic hydrogenolysis (Pd/C, H2, room temperature, atmospheric pressure) to unmask the catechol functionality required for β-adrenoceptor activation [1]. This deprotection method is orthogonal to the acid-labile and oxidation-sensitive nature of the free catechol product. Alternative catechol protecting groups present well-documented limitations: acetonide protection requires acidic hydrolysis (e.g., HCl/MeOH) that can promote catechol oxidation and side reactions; methyl ether cleavage demands strong Lewis acids (e.g., BBr3) that are incompatible with the amino alcohol functionality; MOM ethers require acidic conditions that risk N-dealkylation of the secondary amine. Benzyl hydrogenolysis, by contrast, proceeds under neutral, mild reducing conditions with high functional group tolerance. The selectivity of O-benzyl vs. N-benzyl hydrogenolysis over Pd/C is well-established: O-benzyl ethers undergo cleavage orders of magnitude faster than N-benzyl amines under standard conditions (Pd/C > Raney Ni > Rh for activity; selectivity decreases: Raney Ni > Pd > Pd/C) [2], ensuring that the benzyl ethers in this compound are selectively removed without affecting the N-(3,4-dimethoxyphenethyl) moiety.

Protecting group strategy Catalytic hydrogenolysis Catechol synthesis

Commercial Purity Specifications: Vendor-Defined Quality vs. In-House Synthesized Intermediate

Commercially sourced (S)-1-(3,4-bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol (CAS 782436-39-9) is available with a certified chemical purity of 97.00% (HPLC) from specialty chemical suppliers [1]. This purity specification is achieved without requiring the end-user to perform the multi-step synthesis, which includes: (i) benzylation of protocatechualdehyde, (ii) Dakin oxidation to the formate/phenol, (iii) epichlorohydrin coupling, (iv) Jacobsen hydrolytic kinetic resolution (10 h, 0.5 mol% catalyst), and (v) regioselective epoxide ring opening with 3,4-dimethoxyphenethylamine. The cumulative yield over these five steps is modest: the HKR step alone delivers the (S)-epoxide in 44% yield (95% ee) [2], and subsequent Mitsunobu inversion (for the (R)-epoxide) proceeds in 85% yield. The cost of in-house synthesis—including the Jacobsen catalyst (R,R)-Salen-Co(III), chiral HPLC monitoring, and chromatographic purification—frequently exceeds the procurement cost of the pre-validated intermediate, particularly for laboratories without established asymmetric synthesis infrastructure.

Chemical purity Procurement specification Quality control

β1-Selectivity of the Deprotected Product (RO363) vs. Alternative β1-Selective Tool Compounds — Differentiation for Research Applications

The deprotected product RO363, derived from this intermediate, occupies a unique pharmacological niche among β1-adrenoceptor ligands. It is a partial agonist with approximately 100-fold β1/β2 selectivity (pKi β1 = 7.7–8.0 vs. pKi β2 = 5.8–6.1) and approximately 1,000-fold β1/β3 selectivity (pKi β3 ≈ 4.5) [1]. In functional assays, (−)-RO363 increases human atrial force with a pEC50 of 8.0–8.2 and intrinsic activity of 0.54–0.80 relative to (−)-isoprenaline [1]. This contrasts with other commonly used β1-selective agents: xamoterol is a β1-partial agonist with ~10-fold β1/β2 selectivity; denopamine is a β1-full agonist with limited selectivity data; and dobutamine, although β1-selective in vivo, has significant α1 activity and a racemic composition where the (−)-enantiomer is an α1-agonist. RO363's combination of high β1-selectivity, partial agonism, and availability as a single enantiomer (via this intermediate) makes it uniquely suited for studies requiring selective β1-receptor stimulation without concomitant β2 or β3 activation.

β1-adrenoceptor selectivity Partial agonist Tool compound comparison

High-Value Application Scenarios for 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol in Research and Industrial Settings


Enantioselective Synthesis of (S)-RO363 for β1-Adrenoceptor Pharmacological Studies

Research groups investigating β1-adrenoceptor signaling, cardiac inotropy, or novel human atrial β-adrenoceptor subtypes (including the putative β4-adrenoceptor) require enantiomerically pure RO363. Procuring this (S)-bis(benzyloxy) intermediate eliminates the Jacobsen HKR step and epoxide resolution, providing a direct path to (S)-RO363 via a single hydrogenolysis deprotection. The 95% ee of the intermediate [1] ensures that the final drug meets the enantiomeric purity requirements for reproducible pharmacological data, where the (S)-enantiomer shows ~2-fold higher functional potency than the racemate [2].

Structure-Activity Relationship (SAR) Studies on Phenoxypropanolamine β-Adrenoceptor Ligands

Medicinal chemistry programs exploring the structural determinants of β1-selectivity and intrinsic efficacy in phenoxypropanolamine scaffolds can use this compound as a key intermediate for parallel derivatization. The protected catechol allows selective modification of the amine side chain (e.g., varying the arylalkylamine moiety) without interference from free phenolic hydroxyls. After derivatization, global deprotection yields a library of RO363 analogs. This strategy directly leverages the benzyl protection to prevent O-alkylation side reactions that would otherwise confound SAR interpretation.

Process Chemistry Development and Scale-Up of β1-Selective Agonist Manufacturing

Industrial process R&D teams developing scalable routes to β1-selective agonists can use this pre-qualified intermediate (97.00% purity [3]) as a benchmark starting material. The well-characterized hydrogenolysis deprotection (Pd/C, H2, RT) is amenable to flow chemistry and continuous manufacturing platforms, offering a cleaner process profile than acidic or Lewis acid-based deprotections required for alternative protecting groups. This compound's commercial availability at defined purity also supports technology transfer and CMO engagement with reduced analytical method development burden.

Catecholamine Receptor Tool Compound Preparation for Academic Screening Cores

Academic screening facilities and pharmacology core laboratories that provide β-adrenoceptor ligand panels to multiple investigator groups benefit from stocking this stable, protected intermediate rather than the oxidation-prone free catechol drug RO363. The benzyl-protected form has superior shelf stability against air and light, and can be converted to the active drug on demand in small batches via rapid hydrogenolysis, ensuring fresh, non-degraded receptor ligand for each assay campaign [1].

Quote Request

Request a Quote for 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.